(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a piperidine ring (a six-membered ring with one nitrogen atom), a tetrahydrofuran ring (a five-membered ring with one oxygen atom), and a carbamate group (which contains a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’) group) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group, the piperidine ring, and the tetrahydrofuran ring. Each of these functional groups has distinct reactivity patterns. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Lymphocyte Function-Associated Antigen 1 Inhibitor
The compound is used in the synthesis of a lymphocyte function-associated antigen 1 inhibitor, involving a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li et al., 2012).
Synthesis of p38 MAP Kinase Inhibitor
It's a key step in synthesizing a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, including a tandem Heck-lactamization and Grignard addition (Chung et al., 2006).
Synthesis of Biologically Active Compounds
The compound is an important intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).
Synthesis of Nociceptin Antagonists
It is used in the asymmetric synthesis of intermediates for nociceptin antagonists, employing diastereoselective reduction and isomerization methods (Jona et al., 2009).
Synthesis and Chemical Studies
Diels-Alder Reaction Applications
It's utilized in the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating the application in Diels-Alder reactions (Padwa et al., 2003).
Alkylation Studies
The compound is used in the study of alkylation, specifically in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, important for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Anti-Malarial Agent Synthesis
It's involved in synthesizing potential anti-malarial agents, highlighting the compound's role in medicinal chemistry (Cunico et al., 2009).
Synthesis of Vandetanib Intermediate
The compound is a key intermediate in Vandetanib synthesis, indicating its significance in pharmaceutical development (Wang et al., 2015).
Material Science and Other Applications
Carbon Steel Corrosion Inhibition
The compound exhibits anticorrosive behavior for carbon steel in acidic environments, demonstrating its potential in material science (Praveen et al., 2021).
Chiral Separation in Drug Development
It's used in the chiral separation of Zidebactam, a β-lactam enhancer drug, showcasing its role in drug development processes (Rane et al., 2021).
Activating Oxidative Reactions
The compound plays a role in activating tert-butyl hydroperoxide for stereoselective synthesis of sidechain-functionalized tetrahydrofurans (Dönges et al., 2015).
Catalyst in Oxidative Cyclization
It is a catalyst in the oxidative cyclization of alkenols, demonstrating its utility in organic synthesis (Dönges et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-[(2R)-oxolane-2-carbonyl]piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNZMXTBRSIIS-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@H]2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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